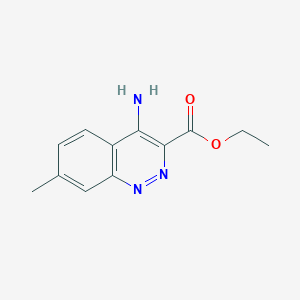![molecular formula C9H12F2OSSi B14257634 Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- CAS No. 243845-57-0](/img/structure/B14257634.png)
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSi It is characterized by the presence of a silane group attached to a difluoroethenyl group and a thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(2-thienyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce difluoroethyl derivatives.
Applications De Recherche Scientifique
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethenyl group can participate in various chemical reactions, while the thienyl ring provides stability and specificity in binding interactions. The silane group enhances the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, [[2,2-difluoro-1-methoxyethenyl]oxy]trimethyl-: Similar structure but with a methoxy group instead of a thienyl ring.
Silane, [[2,2-difluoro-1-(2-furyl)ethenyl]oxy]trimethyl-: Contains a furyl ring instead of a thienyl ring.
Uniqueness
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
243845-57-0 |
|---|---|
Formule moléculaire |
C9H12F2OSSi |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
(2,2-difluoro-1-thiophen-2-ylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12F2OSSi/c1-14(2,3)12-8(9(10)11)7-5-4-6-13-7/h4-6H,1-3H3 |
Clé InChI |
GGZBZEXKIQIAAM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=C(F)F)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


